1-ethyl-7-methoxyquinoline-2(1H)-thione 1-ethyl-7-methoxyquinoline-2(1H)-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17253496
InChI: InChI=1S/C12H13NOS/c1-3-13-11-8-10(14-2)6-4-9(11)5-7-12(13)15/h4-8H,3H2,1-2H3
SMILES:
Molecular Formula: C12H13NOS
Molecular Weight: 219.30 g/mol

1-ethyl-7-methoxyquinoline-2(1H)-thione

CAS No.:

Cat. No.: VC17253496

Molecular Formula: C12H13NOS

Molecular Weight: 219.30 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-7-methoxyquinoline-2(1H)-thione -

Specification

Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
IUPAC Name 1-ethyl-7-methoxyquinoline-2-thione
Standard InChI InChI=1S/C12H13NOS/c1-3-13-11-8-10(14-2)6-4-9(11)5-7-12(13)15/h4-8H,3H2,1-2H3
Standard InChI Key VUHNUGWFILOWLL-UHFFFAOYSA-N
Canonical SMILES CCN1C(=S)C=CC2=C1C=C(C=C2)OC

Introduction

Synthesis

The synthesis of quinoline thiones typically involves thiation reactions, where a carbonyl group is replaced by a thiocarbonyl group. The following steps outline the general approach for synthesizing 1-ethyl-7-methoxyquinoline-2(1H)-thione:

  • Starting Material: The synthesis begins with a quinolinone derivative, such as 1-ethyl-7-methoxyquinolin-2(1H)-one.

  • Thiation Reaction: Using reagents like phosphorus pentasulfide (P4S10P_4S_{10}) or Lawesson’s reagent, the oxygen atom in the carbonyl group is replaced with sulfur.

  • Purification: The crude product is purified through recrystallization or chromatography.

This method ensures high yields and purity of the desired compound.

Biological Activities

Quinoline derivatives, including thiones like 1-ethyl-7-methoxyquinoline-2(1H)-thione, have been extensively studied for their pharmacological properties.

Anticancer Potential

Quinoline thiones exhibit cytotoxic activity against various cancer cell lines due to their ability to:

  • Interact with DNA and proteins.

  • Inhibit enzymes critical for cancer cell proliferation.

Studies on similar compounds have shown promising IC50 values against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), often comparable to standard drugs like doxorubicin .

Antimicrobial Activity

The sulfur atom in thiones enhances their antimicrobial properties by interacting with microbial enzymes and disrupting cellular functions. Quinoline thiones have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Applications in Medicinal Chemistry

Due to its versatile chemical structure, 1-ethyl-7-methoxyquinoline-2(1H)-thione can serve as:

  • A lead compound for developing anticancer drugs.

  • A scaffold for designing antimicrobial agents.

  • A ligand in coordination chemistry for metal-based drugs.

Molecular Docking Studies

Molecular docking studies reveal that quinoline thiones bind effectively to enzyme active sites, such as thymidylate synthase, which plays a role in DNA synthesis .

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